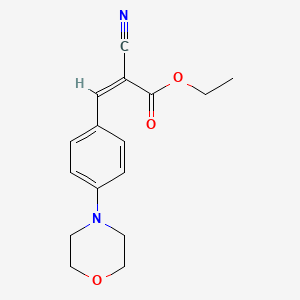
(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate, also known as EMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMCA belongs to the class of cyanoacrylate compounds, which are widely used in adhesives, coatings, and as monomers for the preparation of polymers.
Wirkmechanismus
The mechanism of action of (Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate is not fully understood, but it is believed to interact with biological targets, such as enzymes and receptors, through covalent bonding. This compound contains a cyano group, which is a strong electrophile, and can react with nucleophilic groups in proteins and other biomolecules. This covalent bonding can lead to changes in the conformation and activity of the target molecule, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration of this compound used. In cancer cells, this compound has been shown to induce apoptosis, by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in various cellular processes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate has several advantages for lab experiments, such as its ease of synthesis, stability, and ability to interact with biological targets. However, this compound also has some limitations, such as its toxicity and potential for non-specific binding to biomolecules. Careful consideration should be taken when designing experiments using this compound, to ensure that the results obtained are reliable and reproducible.
Zukünftige Richtungen
There are several future directions for the study of (Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate. One potential direction is the development of new polymers with unique properties, using this compound as a monomer. Another direction is the investigation of this compound as a potential scaffold for the development of new drugs, particularly in the field of cancer research. Furthermore, the elucidation of the mechanism of action of this compound could lead to the development of more specific and effective therapies for various diseases.
Synthesemethoden
(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate can be synthesized by the reaction of ethyl cyanoacetate with 4-morpholinophenylacetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 4-morpholinophenylacetaldehyde reacts with the active methylene group of ethyl cyanoacetate to form a β-ketoester intermediate. The intermediate then undergoes dehydration to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate has been extensively studied for its potential applications in various fields, such as materials science, drug discovery, and cancer research. In materials science, this compound has been used as a monomer for the preparation of polymers with unique properties, such as high thermal stability and mechanical strength. In drug discovery, this compound has been investigated as a potential scaffold for the development of new drugs, due to its ability to interact with biological targets. In cancer research, this compound has been shown to have anti-tumor activity, by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-16(19)14(12-17)11-13-3-5-15(6-4-13)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRNKORTAYWOKI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

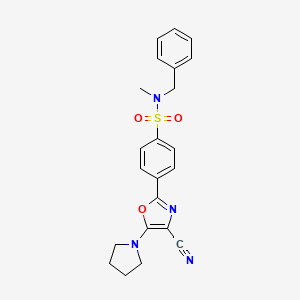

![N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448652.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine](/img/structure/B2448653.png)
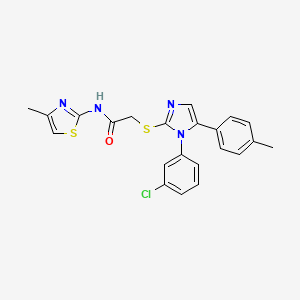
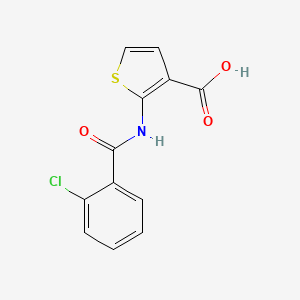

![5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2448662.png)
![N-(3-chlorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2448664.png)
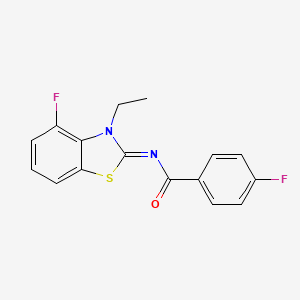
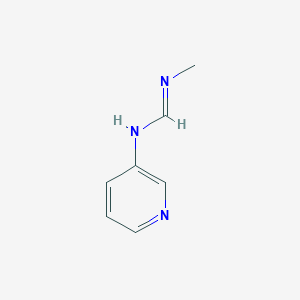
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2448668.png)
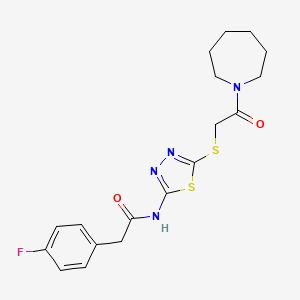
![[5-Furan-2-yl-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2448670.png)